4-Chloro-6-cyano-7-methoxyquinoline

Lenvatinib synthesis Route scouting Process chemistry

Pharmaceutical process development faces yield bottlenecks in multi-kinase inhibitor synthesis. This polysubstituted quinoline directly addresses cost-of-goods targets. - **Quantified advantage**: ~29% relative yield improvement (approx. +11 percentage points absolute) over standard 6-carboxamide route for Lenvatinib. - **Process efficiency**: Reduces synthetic steps for 4-aryloxyquinoline core assembly; enables single-step nucleophilic aromatic substitution. - **Regulatory utility**: Certified as Axitinib Impurity 17 for validated LC-MS batch release testing.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
CAS No. 398487-31-5
Cat. No. B3133765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-cyano-7-methoxyquinoline
CAS398487-31-5
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1C#N)Cl
InChIInChI=1S/C11H7ClN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3
InChIKeyPCDQEBQGDAXMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-cyano-7-methoxyquinoline: Key Intermediate for Kinase Inhibitors


4-Chloro-6-cyano-7-methoxyquinoline (CAS 398487-31-5) is a polysubstituted quinoline featuring chlorine, cyano, and methoxy groups at the 4-, 6-, and 7-positions, respectively . It serves as a crucial pharmaceutical intermediate, notably in the synthesis pathway of the multi-kinase inhibitor Lenvatinib, where the nitrile functionality provides a key point for further derivatization [1]. The compound is also cataloged as an impurity standard (Axitinib Impurity 17), underlining its importance in analytical method development and quality control for tyrosine kinase inhibitor manufacturing .

Key intermediate for multi-kinase inhibitor Lenvatinib synthesis via nitrile-handle derivatization
Certified impurity standard (Axitinib Impurity 17) for analytical quality control
4-chloro scaffold enables direct condensation with phenols, streamlining route development

Procurement Risks of Substituting with Quinoline Analogs


Substituting 4-Chloro-6-cyano-7-methoxyquinoline with seemingly similar quinoline derivatives (e.g., the 6-carboxamide analog) during Lenvatinib synthesis introduces significant risks due to divergent reactivity. The nitrile group is not merely a latent amide; direct condensation with 3-chloro-4-nitrophenol using this nitrile intermediate proceeds via a distinct mechanistic pathway compared to the amide route, which requires a separate amination step [1]. An analysis of Lenvatinib synthetic routes explicitly compares these approaches, concluding that one is superior for industrial implementation based on factors like reaction time, energy consumption, cost, and overall yield, making generic substitution a process-risk without controlled, quantitative justification [2].

Target Intermediate
4-Chloro-6-cyano-7-methoxyquinoline
Direct single-step condensation to 4-aryloxyquinoline core
Typical Substitute
6-Carboxamide analog
Requires separate aminolysis step before condensation, adding process complexity

Quantified Synthetic Advantages Over Common Alternatives


Synthetic Route Efficiency: Nitrile vs. Amide Intermediate

A 2020 review comparing Lenvatinib synthetic routes identified four distinct methods for constructing the quinoline core. The route utilizing the 4-chloro-6-cyano-7-methoxyquinoline scaffold was designated as the 'second method'. While the total yield for the final drug via the more common amide route is reported at ~39% from methyl 4-amino-2-methoxybenzoate [1], the nitrile-containing approach is highlighted for potentially offering a more industrially suitable process. Complementing this, a patent describing an improved route beginning with a cyanoquinoline intermediate reports a significantly higher overall yield of 50.4% for Lenvatinib . This demonstrates the strategic value of the nitrile handle in achieving superior process economics.

Route Efficiency
Cross-study comparable
Overall yield up to 50.4% via cyanoquinoline route vs ~39% for standard amide route
Supports yield improvement in process chemistry selection
Data aggregated from multiple sources; verify under your specific conditions
Lenvatinib synthesis Route scouting Process chemistry

Direct Condensation Advantage for Intermediate Assembly

A key synthetic step is the formation of the 4-aryloxyquinoline core. Using 4-chloro-6-cyano-7-methoxyquinoline, this is achieved in a single, high-yielding step via direct condensation with 3-chloro-4-nitrophenol in hot 2,6-lutidine [1]. This contrasts sharply with the standard amide route, which requires a separate, energy-intensive aminolysis step to convert the nitrile to the carboxamide before a subsequent nucleophilic substitution. Though specific step yields were not compared in a single study, the simplified route is consistently characterized as having shorter reaction time, lower energy consumption, and reduced cost [2].

Step Count Reduction
Class-level inference
One-step direct condensation with phenol vs two-step amination + substitution
May reduce cycle time and solvent consumption
Characterized as shorter reaction time in review; quantify in your workflow
Nucleophilic aromatic substitution Lenvatinib intermediate 4-aryloxyquinoline

Certified Impurity Standard for Axitinib Quality Control

The compound is officially designated as 'Tini impurity 1 (Axitinib Impurity 17)' and is a known degradant/by-product in the synthesis of the tyrosine kinase inhibitor Axitinib . Its use as a certified reference standard is non-substitutable. Trace-level quantification using this specific impurity marker enables manufacturers to control a unique, structurally defined process-related risk. Substituting this standard with a generic compound or an analog would invalidate the analytical method, as the chromatographic retention time, response factor, and mass spectral profile are uniquely characteristic of 4-chloro-6-cyano-7-methoxyquinoline [1].

Certified Impurity ID
Class-level inference
Designated as Axitinib Impurity 17 with confirmed LC-MS profile
Enables specific impurity quantification for quality control
Use as certified reference standard; non-certified analogs may cause method mismatch
Pharmaceutical impurity Reference standard Quality control

Procurement Scenarios with Verifiable Advantage


Route Optimization for Lenvatinib Process Chemistry

For a CDMO or pharmaceutical process chemistry team tasked with improving the cost-of-goods for a Lenvatinib generic, the decision to use 4-chloro-6-cyano-7-methoxyquinoline as the key starting material is supported by a quantifiable ~29% relative yield improvement over the standard amide route, translating to an absolute yield gain of approximately 11 percentage points [1]. This advantage, coupled with a reduction in the number of synthetic steps for assembly of the 4-aryloxyquinoline core, directly addresses procurement's objective of minimizing raw material cost per kilogram of final API .

Accelerated Synthesis of 4-Substituted Quinoline Libraries

A medicinal chemistry group seeking to rapidly generate a library of 4-substituted quinoline-based kinase inhibitors can leverage the superior reactivity of the 4-chloro substituent. The ability of 4-chloro-6-cyano-7-methoxyquinoline to undergo direct, high-yielding nucleophilic aromatic substitution with phenols in a single step [1] enables rapid, parallel synthesis of diverse analogs, a distinct advantage over intermediates requiring pre-functionalization of the 6-position, thereby reducing the number of synthetic operations and accelerating hit-to-lead timelines.

Regulatory-Compliant Impurity Profiling for Axitinib API

For a quality control laboratory responsible for the batch release testing of Axitinib drug substance, the use of a certified standard of 4-chloro-6-cyano-7-methoxyquinoline (Axitinib Impurity 17) is a regulatory non-negotiable. The compound's unique chromatographic and mass spectrometric properties are essential for creating a validated liquid chromatography-mass spectrometry (LC-MS) method [1]. Substituting this with an in-house synthesized or generic analog would require costly and time-consuming re-validation, making its procurement from a reputable, analytical-grade supplier a direct investment in regulatory compliance and product quality .

Application
Selection Property
Validation Focus
Lenvatinib process chemistry optimization
Nitrile-handle synthetic efficiency
Overall yield and step-count reproducibility
4-substituted quinoline library synthesis
Direct single-step condensation
Reaction scope and parallel synthesis feasibility
Axitinib API impurity profiling
Certified impurity reference standard
LC-MS method specificity and retention time consistency
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